molecular formula C11H10N2O2 B8734351 5,6-Dimethyl-8-nitroquinoline CAS No. 68527-68-4

5,6-Dimethyl-8-nitroquinoline

Cat. No. B8734351
CAS RN: 68527-68-4
M. Wt: 202.21 g/mol
InChI Key: XFLPCFACRGFFQN-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 10 general procedure 20, 4,5-dimethyl-2-nitroaniline (1.0 g, 6.0 mmol), glycerol (1.0 g, 11.4 mmol), 3-nitrobenzenesulfonic acid sodium salt (2.2 g, 9.6 mmol) and H2SO4/H2O (3 ml, 7:1), further reagents added over 4 days, gave the title compound (200 mg, 16%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
H2SO4 H2O
Quantity
3 mL
Type
reactant
Reaction Step Four
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.O[CH2:14][CH:15]([CH2:17]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.OS(O)(=O)=O.O>>[CH3:9][C:8]1[C:2]([CH3:1])=[CH:3][C:4]([N+:10]([O-:12])=[O:11])=[C:5]2[C:7]=1[CH:14]=[CH:15][CH:17]=[N:6]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC(=C(N)C=C1C)[N+](=O)[O-]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
Step Four
Name
H2SO4 H2O
Quantity
3 mL
Type
reactant
Smiles
OS(=O)(=O)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over 4 days
Duration
4 d

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=CC=NC2=C(C=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.